Ethyl (S)-3-hydroxybutyrate
Overview
Description
Ethyl 3-hydroxybutyrate is an organic compound with the molecular formula C6H12O3. It is a colorless, viscous liquid with a fruity aroma, commonly found in wine and various fruits such as pineapple and tamarillo . This compound is widely used as a flavoring agent in the food industry due to its pleasant aroma and taste .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxybutyrate can be synthesized through the catalytic hydrogenation of ethyl acetoacetate . The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions of temperature and pressure. Another method involves the bioreduction of ethyl acetoacetate using recombinant Escherichia coli cells in the presence of eco-friendly ionic liquids .
Industrial Production Methods
In industrial settings, ethyl 3-hydroxybutyrate is produced through large-scale catalytic hydrogenation processes. The reaction is carried out in a hydrogenation reactor where ethyl acetoacetate is hydrogenated in the presence of a catalyst. The product is then purified through distillation to obtain high-purity ethyl 3-hydroxybutyrate .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxybutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethyl acetoacetate.
Reduction: It can be reduced to form 3-hydroxybutyric acid.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Ethyl acetoacetate.
Reduction: 3-hydroxybutyric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxybutyrate has several scientific research applications:
Mechanism of Action
Ethyl 3-hydroxybutyrate exerts its effects primarily through its metabolite, 3-hydroxybutyrate. In target tissues, 3-hydroxybutyrate is oxidized to acetoacetate by the enzyme 3-hydroxybutyrate dehydrogenase . This compound also acts as an inhibitor of histone deacetylases, thereby influencing gene expression and metabolic pathways . Additionally, it has been shown to reduce inflammation and enhance antioxidant capacity .
Comparison with Similar Compounds
Ethyl 3-hydroxybutyrate is similar to other hydroxybutyrate esters such as methyl 3-hydroxybutyrate and 3-hydroxybutyric acid . it is unique in its specific applications as a flavoring agent and its potential therapeutic effects in treating cancer cachexia . Other similar compounds include:
Ethyl 3-hydroxybutyrate stands out due to its versatility and wide range of applications in various fields.
Properties
IUPAC Name |
ethyl 3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSUIQOIVADKIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Record name | ETHYL 3-HYDROXYBUTYRATE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6025305 | |
Record name | Ethyl 3-hydroxybutyrate | |
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Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992), colourless viscous liquid with fruity grape green odour | |
Record name | ETHYL 3-HYDROXYBUTYRATE | |
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Record name | Ethyl 3-Hydroxybutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
338 °F at 760 mmHg (NTP, 1992), 170.00 to 175.00 °C. @ 760.00 mm Hg | |
Record name | ETHYL 3-HYDROXYBUTYRATE | |
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Record name | Ethyl (±)-3-hydroxybutyrate | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
148 °F (NTP, 1992) | |
Record name | ETHYL 3-HYDROXYBUTYRATE | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), 100 g in 100 ml water at 23�C | |
Record name | ETHYL 3-HYDROXYBUTYRATE | |
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Record name | Ethyl 3-Hydroxybutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.017 (NTP, 1992) - Denser than water; will sink, 1.010-1.017 | |
Record name | ETHYL 3-HYDROXYBUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20385 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethyl 3-Hydroxybutyrate | |
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CAS No. |
5405-41-4, 56816-01-4, 35608-64-1 | |
Record name | ETHYL 3-HYDROXYBUTYRATE | |
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Record name | Ethyl 3-hydroxybutyrate | |
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Record name | Ethyl 3-hydroxybutyrate | |
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Record name | Ethyl (S)-3-hydroxybutyrate | |
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Record name | Ethyl 3-hydroxybutyrate | |
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Record name | Ethyl 3-hydroxybutyrate | |
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Record name | Butanoic acid, 3-hydroxy-, ethyl ester | |
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Record name | Ethyl 3-hydroxybutyrate | |
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Record name | Ethyl (±)-3-hydroxybutyrate | |
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Record name | Ethyl 3-hydroxybutyrate | |
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Record name | ETHYL 3-HYDROXYBUTYRATE | |
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Record name | Ethyl (±)-3-hydroxybutyrate | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for producing Ethyl (S)-3-hydroxybutyrate?
A1: this compound can be produced through several methods:
- Baker's Yeast Bioreduction: This widely used method utilizes the stereoselective reduction of ethyl acetoacetate by baker's yeast (Saccharomyces cerevisiae) [, , , ]. This process offers high enantioselectivity, yielding predominantly the desired (S)-enantiomer.
- Whole-cell Biotransformation: This approach employs microorganisms, including yeast strains like S. cerevisiae, to convert substrates like ethylacetoacetate (EAA) into (S)-Ethyl 3-hydroxybutyrate [, ]. This process can be carried out under both aerobic and anaerobic conditions, offering potential for integration into biorefinery concepts.
- Kinetic Resolution using Esterases/Proteases: Recently, deep-sea microbial esterases like PHE21 and WDEst17 have shown promise in catalyzing the kinetic resolution of ethyl 3-hydroxybutyrate [, , ]. These enzymes selectively hydrolyze one enantiomer, leading to the enrichment of the desired (S)-enantiomer.
Q2: What are the challenges associated with the large-scale production of this compound?
A2: While baker's yeast bioreduction is a well-established method, scaling up the process can be challenging due to factors like:
- Maintaining high enantioselectivity at increased substrate concentrations: High substrate concentrations can lead to a decrease in enantiomeric excess, as competing enzymatic pathways in the yeast become more active [].
- Process optimization: Factors such as temperature, pH, substrate feeding strategies, and the presence of inhibitors need to be carefully controlled to achieve optimal yield and enantiomeric purity [, ].
- Downstream processing: Efficient separation and purification of the desired product from the fermentation broth are crucial for obtaining high-purity this compound [].
Q3: What are the primary applications of this compound?
A3: this compound serves as a key chiral building block in the synthesis of various compounds:
- Pharmaceuticals: It is a crucial intermediate in the synthesis of carbapenem antibiotics like thienamycin and its analogues [, ]. These antibiotics are known for their broad-spectrum activity and efficacy against resistant bacterial strains.
- Natural Product Synthesis: this compound is a valuable starting material for synthesizing complex natural products. For example, it has been employed in the total synthesis of feigrisolide A [] and the side chains of mycolactones A and B [].
Q4: How does the chirality of this compound influence its applications?
A4: Chirality is crucial in pharmaceuticals, as different enantiomers of a molecule can exhibit drastically different biological activities. The (S)-enantiomer of ethyl 3-hydroxybutyrate is often the desired form for pharmaceutical applications due to its specific interactions with biological targets.
Q5: What are the future research directions for this compound?
A5: Future research on this compound focuses on:
- Developing more efficient and sustainable production methods: This includes optimizing existing biocatalytic processes [], exploring new microbial strains with enhanced activity and selectivity [, ], and investigating alternative synthetic methodologies [].
- Understanding its environmental fate and impact: Investigating its biodegradability and developing strategies for its safe disposal and management are crucial for ensuring its sustainable use [].
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